Methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a pyrimidinyl group attached to the piperidine ring, which is further esterified with a methyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4,6-dimethylpyrimidin-2-ylamine and piperidine-4-carboxylic acid.
Reaction Steps: The amine group of 4,6-dimethylpyrimidin-2-ylamine reacts with piperidine-4-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an amide bond.
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reactants are mixed in a reactor vessel, and the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-4-carboxylic acid derivatives.
Reduction Products: Piperidine-4-amine derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of various drugs that target different diseases. Industry: The compound is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 1-(4,6-dimethylpyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate: This compound is structurally similar but contains a triazole ring instead of a piperidine ring.
N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine: This compound features a benzene ring attached to the pyrimidinyl group.
Uniqueness: Methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate is unique due to its piperidine ring, which imparts different chemical and biological properties compared to compounds with other heterocyclic structures.
Properties
IUPAC Name |
methyl 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-10(2)15-13(14-9)16-6-4-11(5-7-16)12(17)18-3/h8,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANWTRADTOJEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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